molecular formula C8H6N2O3S B2380203 Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid CAS No. 29123-11-3

Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid

Cat. No. B2380203
CAS RN: 29123-11-3
M. Wt: 210.21
InChI Key: PMQSMTSNJBKYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid is a chemical compound with the molecular formula C8H6N2O3S and a molecular weight of 210.21 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiadiazole core with an acetic acid group attached via an oxygen atom . The InChI code for this compound is 1S/C8H6N2O3S/c11-7(12)4-13-6-3-1-2-5-8(6)10-14-9-5/h1-3H,4H2,(H,11,12) .


Physical And Chemical Properties Analysis

The melting point of this compound is reported to be between 156-157°C .

Scientific Research Applications

Antimicrobial Activity

Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid and its derivatives exhibit significant antimicrobial activity. A study by Deohate, P. P., Deohate, J. P., & Berad, B. (2005) synthesized novel Benzo‐1,2,5‐thiadiazines, which showed promising antimicrobial properties against gram-positive and gram-negative microorganisms (Deohate, P. P., Deohate, J. P., & Berad, B., 2005).

Pharmacological Potential

The compound and its related structures have recognized pharmacological activities, including potential anticancer properties. Das, S., Shareef, M. A., & Das, B. (2023) designed and synthesized new boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles targeting tumor hypoxia (Das, S., Shareef, M. A., & Das, B., 2023).

Organic Photovoltaics

In the field of organic photovoltaics, this compound derivatives have been utilized. Park, J., Ha, J.-W., Kim, H. S., & Hwang, D. (2018) synthesized a donor-acceptor type copolymer containing ester-functionalized benzo[c][1,2,5]thiadiazole, demonstrating its application in organic photovoltaic devices (Park, J., Ha, J.-W., Kim, H. S., & Hwang, D., 2018).

Biomolecule Interactive Studies

This compound derivatives have also been investigated for their interactions with biomolecules. Neto, J., Krüger, R., Balaguez, R. A., et al. (2020) explored the binding interactions of hybrid molecules containing benzo-2,1,3-thiadiazole with DNA and HSA, using both experimental and theoretical methods (Neto, J., Krüger, R., Balaguez, R. A., et al., 2020).

Dye-Sensitized Solar Cells

This compound derivatives contribute significantly to the field of dye-sensitized solar cells. Yang, L., Yao, Z., Liu, J., et al. (2016) conducted a systematic study on electron-acceptors in phenanthrocarbazole dye-sensitized solar cells, revealing the impact of such derivatives on photovoltaic parameters and cell stability (Yang, L., Yao, Z., Liu, J., et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, Benzo[c][1,2,5]thiadiazol-5-boronic acid pinacol ester, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

2-(2,1,3-benzothiadiazol-5-yloxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c11-8(12)4-13-5-1-2-6-7(3-5)10-14-9-6/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQSMTSNJBKYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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